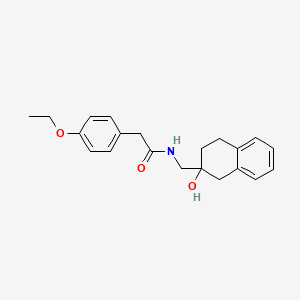

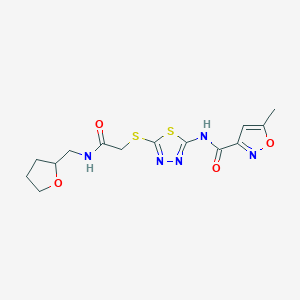

N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide" is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorinated benzoyl groups and methoxy substituents. For instance, the structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its 4-methoxy derivative in paper highlights the importance of hydrogen bonding in crystal packing. Similarly, the synthesis and biological evaluation of fluorinated benzyloxyphenyl piperidine-4-carboxamides in paper provide insights into the chemical behavior of fluorinated aromatic compounds.

Synthesis Analysis

The synthesis of related compounds, such as the benzyloxyphenyl piperidine-4-carboxamides with antithrombotic properties discussed in paper , involves strategic placement of fluorine atoms and other substituents to enhance biological activity. Although the exact synthesis of "N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide" is not detailed, the methodologies used in these papers could be adapted for its synthesis, considering the importance of the fluorine atom and the methoxy group in the molecular structure.

Molecular Structure Analysis

The molecular structure of compounds with similar features to "N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide" has been analyzed using X-ray diffraction and density functional theory (DFT) calculations, as seen in paper . These analyses reveal the geometrical parameters and electronic properties, such as HOMO and LUMO energies, which are crucial for understanding the reactivity and stability of the molecule.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan investigations, as mentioned in paper . These studies help estimate the chemical reactivity of the molecule, which is essential for predicting its behavior in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally similar to "N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide" can be deduced from their synthesis and molecular structure analysis. For example, the antioxidant properties of the compound discussed in paper are determined using the DPPH free radical scavenging test, which could be relevant for understanding the properties of the compound . Additionally, the SARs and pharmacokinetic characteristics of a related compound in paper provide insights into the potential bioavailability and toxicological profile of "N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide".

Wissenschaftliche Forschungsanwendungen

Selective Kinase Inhibition

Compounds structurally related to N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide have been identified as potent and selective inhibitors of the Met kinase superfamily. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated significant enzyme potency and kinase selectivity, leading to complete tumor stasis in certain cancer models following oral administration. This suggests potential applications in cancer therapeutics through targeted inhibition of specific kinase pathways (Schroeder et al., 2009).

Neuroimaging in Alzheimer's Disease

The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT1A) receptor imaging probe, has been utilized in positron emission tomography (PET) to quantify 5-HT1A receptor densities in Alzheimer's disease patients. This application underscores the role of fluoro- and methoxy-substituted compounds in developing diagnostic tools for neurodegenerative diseases, aiding in the understanding and potential early detection of conditions like Alzheimer's (Kepe et al., 2006).

Materials Science: Electrochromic and Electrofluorescent Materials

In materials science, electroactive polyamides with bis(diphenylamino)-fluorene units, derived from compounds similar in structure to N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide, have shown promising applications. These materials exhibited outstanding thermal stability, reversible electrochromic characteristics, and significant fluorescence modulation capabilities, indicating potential uses in advanced optical and electronic devices (Sun et al., 2016).

Drug Synthesis: Antagonists and Therapeutic Agents

The synthesis of orally active antagonists, such as CCR5 antagonists for potential therapeutic applications, illustrates the utility of fluoro- and methoxy-substituted compounds in drug development. A practical synthesis approach for such antagonists showcases the chemical versatility and potential for creating effective therapeutic agents (Ikemoto et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3/c1-22-16-6-7-17-13(11-16)10-12(8-9-23-17)18(21)20-15-4-2-14(19)3-5-15/h2-11H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHYHBHZVCGNPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2550180.png)

![N-(3-(diethylamino)propyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B2550181.png)

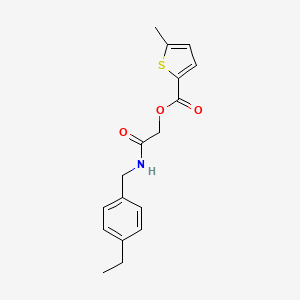

![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2550182.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2550184.png)

![1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole](/img/structure/B2550185.png)

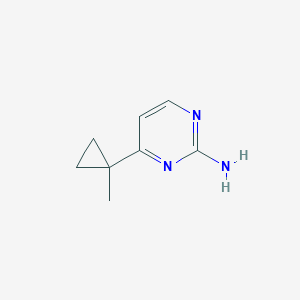

![6-(3,6-Dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2550193.png)

methanone](/img/structure/B2550194.png)

![butyl 6-[(5E)-5-[3-(6-butoxy-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2550195.png)